molecular formula C12H20O4 B12570370 Dimethyl [(3R)-hept-4-en-3-yl]propanedioate CAS No. 202115-60-4

Dimethyl [(3R)-hept-4-en-3-yl]propanedioate

Cat. No.: B12570370
CAS No.: 202115-60-4
M. Wt: 228.28 g/mol
InChI Key: ZGYYFVWTPMLVET-SECBINFHSA-N
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Description

Dimethyl [(3R)-hept-4-en-3-yl]propanedioate is an organic compound with the molecular formula C12H20O4. This compound is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl and hept-4-en-3-yl groups. It is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(3R)-hept-4-en-3-yl]propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3R)-hept-4-en-3-yl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Dimethyl [(3R)-hept-4-en-3-yl]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl [(3R)-hept-4-en-3-yl]propanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of propanedioic acid, commonly used in organic synthesis.

    Diethyl malonate: Another ester of propanedioic acid, used similarly to dimethyl malonate.

    Malonic acid: The parent compound of these esters, used in various chemical reactions.

Uniqueness

Dimethyl [(3R)-hept-4-en-3-yl]propanedioate is unique due to its specific hept-4-en-3-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in applications where specific structural features are required.

Properties

CAS No.

202115-60-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2-[(3R)-hept-4-en-3-yl]propanedioate

InChI

InChI=1S/C12H20O4/c1-5-7-8-9(6-2)10(11(13)15-3)12(14)16-4/h7-10H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

ZGYYFVWTPMLVET-SECBINFHSA-N

Isomeric SMILES

CCC=C[C@@H](CC)C(C(=O)OC)C(=O)OC

Canonical SMILES

CCC=CC(CC)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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